3-nitro-N-[4-(propan-2-yl)phenyl]benzenesulfonamide
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Overview
Description
3-nitro-N-[4-(propan-2-yl)phenyl]benzenesulfonamide is an organic compound with the molecular formula C15H16N2O4S It is a sulfonamide derivative, characterized by the presence of a nitro group and an isopropyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[4-(propan-2-yl)phenyl]benzenesulfonamide typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The sulfonamide group is introduced by reacting the nitrated benzene with chlorosulfonic acid, followed by the addition of an amine.
Substitution: The isopropyl group is introduced through a Friedel-Crafts alkylation reaction, where the nitrated and sulfonated benzene is treated with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[4-(propan-2-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Amino derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
3-nitro-N-[4-(propan-2-yl)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-nitro-N-[4-(propan-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-N-(2-isopropylphenyl)benzenesulfonamide
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
3-nitro-N-[4-(propan-2-yl)phenyl]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-nitro-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11(2)12-6-8-13(9-7-12)16-22(20,21)15-5-3-4-14(10-15)17(18)19/h3-11,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZSFDBINOBHFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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